N-tert-Butyl-N-methylthiourea
CAS No.: 731742-74-8
Cat. No.: VC16786274
Molecular Formula: C6H14N2S
Molecular Weight: 146.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 731742-74-8 |
|---|---|
| Molecular Formula | C6H14N2S |
| Molecular Weight | 146.26 g/mol |
| IUPAC Name | 1-tert-butyl-1-methylthiourea |
| Standard InChI | InChI=1S/C6H14N2S/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9) |
| Standard InChI Key | QZVRRTKNBOTKIY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)N(C)C(=S)N |
Introduction
Chemical Identity and Structural Properties
N-tert-Butyl-N-methylthiourea belongs to the thiourea family, where the thiourea functional group () is substituted with a tert-butyl group () and a methyl group (). Its IUPAC name is 1-tert-butyl-1-methylthiourea, and its structure is defined by the following attributes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 146.26 g/mol |
| CAS Registry Number | 731742-74-8 |
| SMILES Notation | CC(C)(C)N(C)C(=S)N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 1 |
| logP (Partition Coefficient) | ~2.5 (estimated) |
The tert-butyl group confers steric bulk and lipophilicity, while the methyl group modulates electronic effects on the thiourea core. These features influence solubility, reactivity, and interactions with biological targets .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-tert-Butyl-N-methylthiourea typically involves the reaction of tert-butylamine with methyl isothiocyanate in an aprotic solvent such as dichloromethane or toluene:
This exothermic reaction proceeds under mild conditions (20–40°C) and yields the product with high purity after aqueous workup . Industrial-scale production may employ continuous flow reactors to optimize efficiency and minimize byproducts.
tert-Butyl Group Precursors
The tert-butylamine precursor is often synthesized via dehydration of tert-butanol, a process analogous to methyl tert-butyl ether (MTBE) production. Isobutylene, a key intermediate in MTBE synthesis, can be dehydrogenated from isobutane and subsequently hydrated to tert-butanol . This overlap highlights the industrial relevance of tert-butyl-containing compounds.
Chemical Reactivity and Functional Transformations
N-tert-Butyl-N-methylthiourea participates in diverse reactions, driven by the nucleophilic thiourea sulfur and the electron-deficient carbonyl carbon:
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Oxidation: Treatment with hydrogen peroxide () or m-chloroperbenzoic acid () oxidizes the thiocarbonyl group to sulfoxides () or sulfones () .
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Reduction: Lithium aluminum hydride () reduces the thiourea to a thiol () or amine (), depending on conditions.
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Alkylation: Reaction with alkyl halides () yields S-alkylated derivatives, useful in medicinal chemistry .
Biological Activity and Mechanistic Insights
Hepatotoxicity and Metabolic Activation
Studies on structurally related thioureas, such as N-methylthiourea, reveal that metabolic activation by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes generates reactive intermediates. In glutathione (GSH)-depleted mice, N-methylthiourea induces centrilobular hepatocyte necrosis and elevates serum alanine transaminase (ALT) levels . The tert-butyl group in N-tert-Butyl-N-methylthiourea may sterically hinder metabolic oxidation, potentially mitigating hepatotoxicity compared to its simpler analogs.
Comparative Analysis with Structural Analogs
| Compound | Structure | Key Differences |
|---|---|---|
| N,N’-Dimethylthiourea | Lacks steric bulk, higher solubility | |
| N-tert-Butyl-N-ethylthiourea | Longer alkyl chain alters lipophilicity | |
| N-Benzyl-N-methylthiourea | Aromatic group enhances π-π interactions |
The tert-butyl group in N-tert-Butyl-N-methylthiourea uniquely balances steric hindrance and lipophilicity, making it advantageous for targeting hydrophobic enzyme pockets .
Applications in Research and Industry
Organic Synthesis
The compound serves as a:
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Building block for heterocyclic compounds (e.g., thiazoles).
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Ligand in transition metal catalysis due to sulfur’s coordinating ability.
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